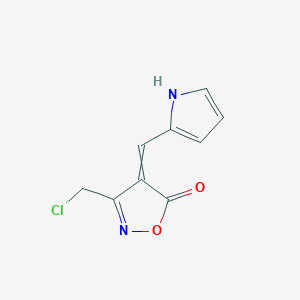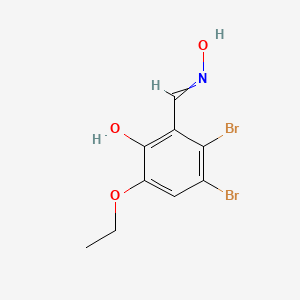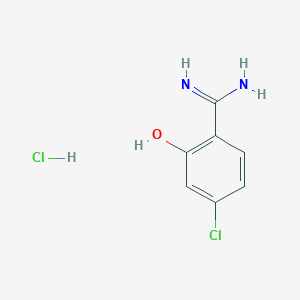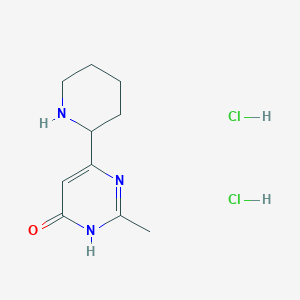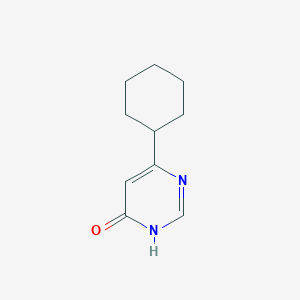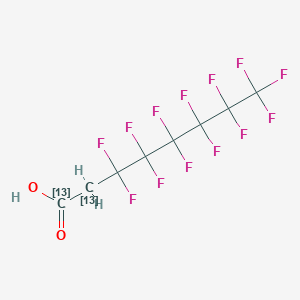
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is a fluorinated compound that belongs to the class of fluorotelomers. These compounds are characterized by the presence of fluorine atoms attached to a carbon chain. The specific structure of this compound includes a carboxylic acid group, which makes it a versatile compound in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid typically involves the telomerization process. This process includes the reaction of a telogen (a compound that provides the fluorinated chain) with an ethylene derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale telomerization processes. These processes are optimized for high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to maintain the quality of the compound .
化学反应分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted fluorotelomers. These products have significant applications in different fields .
科学研究应用
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its role as a xenobiotic.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid involves its interaction with various molecular targets. The compound can activate or inhibit specific pathways, depending on its structure and the presence of functional groups. For example, it can interact with peroxisome proliferator-activated receptors (PPARs) and influence lipid metabolism . The exact pathways and molecular targets vary based on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
62 Fluorotelemer sulfonic acid: Another fluorinated compound with similar structural features but different functional groups.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations and its relatively lower toxicity compared to other fluorinated compounds make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
872398-75-9 |
|---|---|
分子式 |
C8H3F13O2 |
分子量 |
380.07 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)/i1+1,2+1 |
InChI 键 |
LRWIIEJPCFNNCZ-ZDOIIHCHSA-N |
手性 SMILES |
[13CH2]([13C](=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


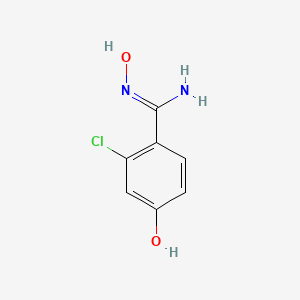
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
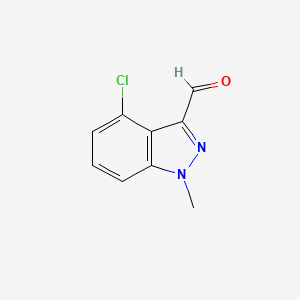
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
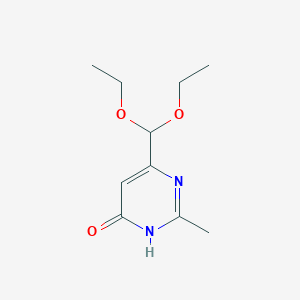
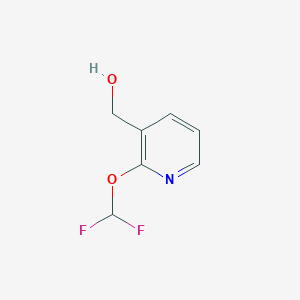
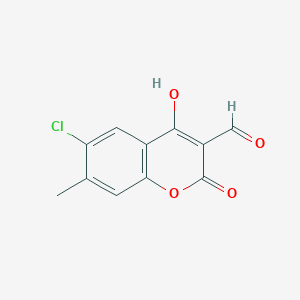
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
